The compound [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine is a thiazole derivative that features a thiazole ring substituted with a 2-methylpropyl group and a methanamine moiety. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities. This particular compound is of interest in medicinal chemistry due to its potential applications in drug development.
The synthesis and characterization of thiazole derivatives, including [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine, have been explored in various studies. These compounds are often derived from amino acids and other organic precursors, which are subjected to specific chemical reactions to construct the thiazole framework.
[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine can be classified under:
The synthesis of [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine generally involves several steps:
Specific conditions such as temperature, solvent choice (commonly organic solvents like dichloromethane or ethanol), and reaction time are critical for optimizing yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress of the reactions and confirming product structures.
The molecular structure of [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine consists of:
Key structural data may include:
The compound can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to avoid side reactions and ensure high selectivity.
The mechanism by which [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine exerts its biological effects is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications on the thiazole ring can significantly influence their pharmacological profiles, indicating potential for further exploration in drug design.
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide insights into functional groups and molecular weight, respectively.
[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine holds potential in:
[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine (CID 57487274) is a structurally defined heterocyclic amine with the molecular formula C₈H₁₄N₂S. It features a thiazole ring substituted at the 2-position with a 2-methylpropyl (isobutyl) group and at the 5-position with an aminomethyl group, as evidenced by its SMILES notation (CC(C)CC1=NC=C(S1)CN) and InChIKey (MAKQWEUMRFQSLF-UHFFFAOYSA-N) [1] [2]. This compound has emerged as a pharmacologically significant scaffold in two primary therapeutic domains: multidrug resistance (MDR) reversal in oncology through modulation of ATP-binding cassette (ABC) transporters, and antiparasitic chemotherapy targeting trypanosomiasis.
P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump, contributes to multidrug resistance (MDR) in cancer by reducing intracellular chemotherapeutic accumulation. [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine exhibits a dual role in modulating P-gp ATPase activity. Structural analogues derived from this scaffold demonstrate the capacity to transform P-gp ATPase stimulators into potent inhibitors. This transition is critically dependent on specific pharmacophoric modifications, such as replacing 2-aminobenzophenone moieties with cyclohexyl groups, which shifts the functional outcome from stimulation to inhibition [3].
Lysosomal sequestration represents a novel mechanism of MDR mediated by intracellular P-gp. Ionizable chemotherapeutics (e.g., doxorubicin, daunorubicin) become protonated and trapped within acidic lysosomes expressing P-gp. [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine-based inhibitors counteract this process by binding P-gp in lysosomal membranes, preventing substrate sequestration. Consequently, chemotherapeutics redistribute to their intracellular targets (e.g., nuclear DNA), restoring cytotoxicity. This mechanism is validated by the ability of lysosomotropic agents (e.g., chloroquine) to sensitize resistant cells only when P-gp inhibitors are present, confirming lysosomal P-gp as a functional target [7].
Structural Feature | ATPase Activity | IAAP Photolabeling IC₅₀ (μM) | Functional Outcome |
---|---|---|---|
2-Aminobenzophenone moiety | Stimulation | >10 µM | Increased efflux |
Cyclohexyl substitution | Inhibition | 0.1–0.76 µM | Efflux blockade |
4,4-Difluorocyclohexyl | Inhibition | 0.76 µM | Enhanced binding affinity |
The structural architecture of [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine provides a versatile template for optimizing P-gp affinity and specificity. Key SAR insights include:
These SAR principles enable rational design of derivatives that overcome clinical limitations of earlier P-gp modulators, such as non-specific CYP3A4 inhibition. Optimized compounds demonstrate selectivity for P-gp over other ABC transporters and metabolic enzymes, enhancing therapeutic utility [3] [6].
Repurposing diaminothiazole compounds initially developed for human African trypanosomiasis (HAT) has identified [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine derivatives as potent agents against animal-infective trypanosomes. Key pharmacological profiles include:
Metabolically, T. congolense exhibits lower glucose dependency than T. brucei, catabolizing glucose primarily to succinate, malate, and acetate via mitochondrial pathways. This metabolic divergence potentiates the scaffold’s selectivity, as it avoids reliance on glycolysis—a key susceptibility in T. brucei [8].
Parameter | T. congolense | T. vivax |
---|---|---|
EC₉₉ (blood) | 1.6 ng/mL | 3.2 ng/mL |
IV Dose (Cure) | 2.5 mg/kg | 30 mg/kg (mice) |
Time >EC₉₉ | ~16 hours | ~12 hours |
Metabolic Vulnerability | Low glucose dependence | Scavenges host lipids |
Comprehensive target deconvolution studies established cyclin-dependent kinase 12 (CRK12) as the primary molecular target of diaminothiazoles in trypanosomes. [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine derivatives selectively inhibit CRK12, disrupting phosphorylation of RNA polymerase II C-terminal domains (CTD). This impedes transcriptional elongation, causing catastrophic mRNA processing defects and parasite death [4].
The binding mode involves:
CRK12 inhibition aligns with veterinary therapeutic goals: cytocidal activity prevents recrudescence, and CNS exclusion (due to low blood-brain barrier penetration) is irrelevant for AAT, enhancing safety. Resistance studies confirm that CRK12 mutations (e.g., T⁷⁴⁹I) confer reduced diaminothiazole susceptibility, genetically validating this kinase as the mechanism-specific target [4].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2